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Executive Summary

Insulin Aspart, a rapid-acting human insulin analog, has undergone extensive preclinical
evaluation to establish its safety profile prior to clinical use. This technical guide provides a
comprehensive overview of the key non-clinical toxicology studies, including acute, subchronic,
and chronic toxicity, reproductive and developmental toxicity, genotoxicity, and carcinogenicity.
The findings consistently demonstrate that the toxicological profile of Insulin Aspart is
primarily related to its pharmacodynamic effect of glucose-lowering, with no unexpected off-
target toxicities identified. The safety profile is comparable to that of regular human insulin. This
document summarizes quantitative data in structured tables, provides detailed experimental
methodologies for key studies, and includes visualizations of relevant signaling pathways and
experimental workflows.

Introduction

Insulin Aspart is a recombinant human insulin analog in which the amino acid proline at
position B28 is replaced by aspartic acid. This modification reduces the tendency for hexamer
formation, leading to a faster onset of action and a shorter duration of activity compared to
regular human insulin.[1][2] Its primary mechanism of action is the regulation of glucose
metabolism.[3] This guide delves into the comprehensive preclinical safety assessment that
has established the toxicological and safety profile of Insulin Aspart.
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Pharmacodynamics and Mechanism of Action

Insulin Aspart exerts its glucose-lowering effect by binding to the insulin receptor (IR), a
heterotetrameric protein with tyrosine kinase activity.[1][2] This binding initiates a signaling
cascade, primarily through the PI3K/Akt pathway, leading to the translocation of glucose
transporter 4 (GLUT4) to the cell membrane in muscle and adipose tissue, facilitating glucose
uptake. It also inhibits hepatic glucose production (gluconeogenesis) and promotes glycogen

synthesis.
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Figure 1: Insulin Aspart Signaling Pathway.

Preclinical Toxicology Studies

A comprehensive battery of toxicology studies was conducted to evaluate the safety of Insulin
Aspart, following international regulatory guidelines.

Acute Toxicity

Acute toxicity studies were performed to determine the effects of a single high dose of Insulin
Aspart.

Experimental Protocol: Acute Toxicity in Rats
o Test System: Wistar rats.

o Administration: A single subcutaneous injection.
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e Dose Levels: Various dose levels were administered to different groups of animals.

o Observations: Animals were observed for clinical signs of toxicity and mortality for up to 14
days post-administration. Body weight was recorded at regular intervals. A gross necropsy
was performed on all animals at the end of the observation period.

» Control: A vehicle control group was included.

Results: The primary sign of toxicity was dose-dependent hypoglycemia, which is an
exaggeration of the intended pharmacological effect. Mortality, when it occurred, was attributed

to severe hypoglycemia.

Table 1: Summary of Acute Toxicity Data

] Route of o
Species L . Key Findings Reference
Administration

Dose-dependent
hypoglycemia.

Rat Subcutaneous Mortality at high doses
due to severe

hypoglycemia.

Similar findings to
rats, with

Mouse Subcutaneous ) ]
hypoglycemia being

the primary effect.

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies were conducted to evaluate the long-term effects of Insulin
Aspart.

Experimental Protocol: 13-Week Subchronic Toxicity in Rats
e Test System: Sprague-Dawley rats.

o Administration: Daily subcutaneous injections for 13 weeks.
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e Dose Levels: Multiple dose levels, including a control group receiving vehicle only, and a
comparator group receiving human insulin.

o Parameters Monitored: Clinical observations, body weight, food and water consumption,
ophthalmoscopy, hematology, clinical chemistry, urinalysis, and organ weights.

o Pathology: Comprehensive gross and histopathological examinations were performed at the
end of the study.

Results: The main findings were related to the pharmacological activity of insulin, including
hypoglycemia at higher doses and secondary effects such as increased food consumption and
body weight gain. There were no signs of target organ toxicity distinct from the effects of
exaggerated pharmacology. The toxicity profile of Insulin Aspart was comparable to that of
human insulin.

Table 2: Summary of Repeated-Dose Toxicity Studies
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NOAEL (No
Observed
Species Duration Route Adverse
Effect
Level)

Key
Findings

Reference

Subcutaneou 36
Rat 13 weeks
s nmol/kg/day

Pharmacologi
cally
mediated
effects
(hypoglycemi
a, increased
body weight).
No target

organ toxicity.

- Subcutaneou -~
Dog Not specified Not specified
s

Similar profile
to rats, with
effects
related to
exaggerated

pharmacolog

y.

Subcutaneou
Rat 52 weeks Not specified
s

Increased
incidence of
mammary
gland tumors
in females at
the highest
dose, which
was not
significantly
different from
human

insulin.

Reproductive and Developmental Toxicity
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Studies were conducted to assess the potential effects of Insulin Aspart on fertility and
embryonic development.

Experimental Protocol: Embryo-fetal Development Study in Rats

o Test System: Female Sprague-Dawley rats.

o Treatment Period: During the period of organogenesis.

o Administration: Daily subcutaneous injections.

e Dose Levels: Multiple dose levels, a vehicle control, and a human insulin comparator group.

o Evaluations: Maternal parameters (clinical signs, body weight, food consumption) and fetal
parameters (number of viable fetuses, resorptions, fetal weight, and external, visceral, and
skeletal examinations).

Results: At high doses that induced maternal hypoglycemia, there were increased pre- and
post-implantation losses and visceral/skeletal abnormalities. These effects were considered
secondary to the maternal hypoglycemic state and were also observed with human insulin. No
direct teratogenic effects were attributed to Insulin Aspart at doses that were not maternally
toxic. In fertility studies in male and female rats, no adverse effects on reproductive
performance were observed.

Table 3: Summary of Reproductive and Developmental Toxicity
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Study Type Species Key Findings Reference

Fertility and Early
_ No adverse effects on
Embryonic Rat N
male or female fertility.
Development

Effects secondary to
maternal
hypoglycemia at high
Embryo-fetal yPogy J
Rat doses
Development )
(visceral/skeletal
abnormalities). No

direct teratogenicity.

Effects secondary to

Embryo-fetal maternal
Rabbit _ _
Development hypoglycemia at high
doses.

Effects on offspring
Pre- and Postnatal
Rat secondary to maternal
Development .
hypoglycemia.

Genotoxicity

A battery of in vitro and in vivo tests was performed to assess the mutagenic and clastogenic
potential of Insulin Aspart.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

o Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and
Escherichia coli strain (e.g., WP2 uvrA).

o Methodology: The test was conducted with and without a metabolic activation system (S9
mix from rat liver). Insulin Aspart was tested at a range of concentrations. The number of
revertant colonies was counted and compared to the negative (vehicle) and positive controls.

o Standard Guideline: OECD Guideline 471.
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BENGHE

Experimental Protocol: In Vitro Chromosomal Aberration Test

o Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or

human peripheral blood lymphocytes.

* Methodology: Cells were exposed to various concentrations of Insulin Aspart, both with and

without metabolic activation (S9 mix). Cells were harvested at metaphase, and

chromosomes were analyzed for structural aberrations.

e Standard Guideline: OECD Guideline 473.

Results: Insulin Aspart was not mutagenic in the Ames test and did not induce chromosomal

aberrations in cultured mammalian cells. The overall evidence indicates that Insulin Aspart is

not genotoxic.

Table 4: Summary of Genotoxicity Studies

Metabolic
Assay Test System o Result Reference
Activation
Bacterial
Reverse S. typhimurium, ] ] )
) ] With and Without  Negative
Mutation (Ames E. coli
Test)
In Vitro
Chromosomal Mammalian Cells ~ With and Without  Negative
Aberration
In Vivo
_ Rodent Bone _
Micronucleus N/A Negative
Marrow
Test
Carcinogenicity

Long-term studies were conducted to evaluate the carcinogenic potential of Insulin Aspart.

Experimental Protocol: 52-Week Carcinogenicity Study in Rats
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Test System: Sprague-Dawley rats.

Administration: Daily subcutaneous injections for 52 weeks.

Dose Levels: Multiple dose levels, a vehicle control, and a human insulin comparator group.

Endpoints: Survival, clinical observations, body weight, and comprehensive histopathological
examination of all tissues for neoplastic changes.

Results: In a 52-week study in rats, an increased incidence of mammary gland tumors was
observed in females at the highest dose of 200 U/kg/day. However, the incidence of these
tumors was not significantly different from that observed with regular human insulin. Standard
2-year carcinogenicity studies have not been performed. The relevance of the mammary tumor
findings in rats to humans is considered low, as these are common spontaneous tumors in this
species and the effect was also seen with human insulin.

Experimental Workflows
Preclinical Toxicology Assessment Workflow
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Figure 2: General Preclinical Toxicology Workflow.

Conclusion

The comprehensive preclinical toxicology and safety evaluation of Insulin Aspart has
demonstrated a safety profile that is consistent with its intended pharmacological action of
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lowering blood glucose. The observed adverse effects at high doses were primarily extensions
of this pharmacological effect, namely hypoglycemia and its secondary consequences. No
novel or unexpected target organ toxicities were identified. The genotoxicity and reproductive
toxicity profiles are favorable, and the carcinogenic potential is considered low and comparable
to that of human insulin. These preclinical data have provided a solid foundation for the safe
clinical use of Insulin Aspart in the management of diabetes mellitus.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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